四氨合钯(II)二硝酸盐

描述

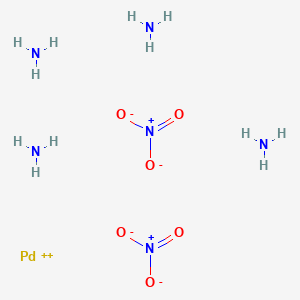

Tetraamminepalladium(2+) dinitrate, also known as Tetraamminedinitratopalladium, is a chemical compound with the linear formula Pd(NH3)4(NO3)2 . It has a molecular weight of 298.55 . This compound is typically available on the market as an aqueous solution . It is a colorless, transparent liquid with a faint ammonia-like odor .

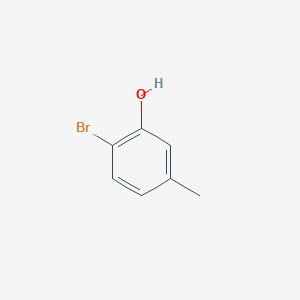

Molecular Structure Analysis

The molecular structure of Tetraamminepalladium(2+) dinitrate is represented by the formula Pd(NH3)4(NO3)2 . This indicates that the compound consists of a palladium ion surrounded by four ammonia molecules and two nitrate ions.Chemical Reactions Analysis

Tetraamminepalladium(2+) dinitrate can be used as a palladium precursor to prepare various catalysts. For instance, it can be used to prepare a Pd/C catalyst for the decarbonylation of heptanoic acid to 1-hexene, a Pd/Al2O3 catalyst for the decomposition of formic acid, and a Pd/CNT catalyst for the dehalogenation of triclosan in water .Physical and Chemical Properties Analysis

Tetraamminepalladium(2+) dinitrate is a colorless, transparent liquid with a faint ammonia-like odor . It is only available on the market as an aqueous solution . The density of the solution is 1.04 g/mL at 25 °C .科学研究应用

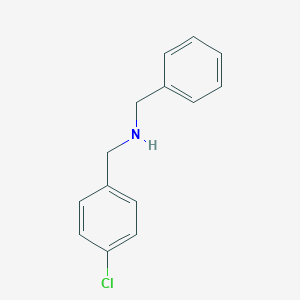

交叉偶联反应中的催化剂

四氨合钯(II)硝酸盐被用作各种交叉偶联反应中的催化剂 . 这些反应是合成复杂有机化合物的基础。 . 这些反应包括Buchwald-Hartwig交叉偶联反应,Heck反应,Hiyama偶联,Negishi偶联,Sonogashira偶联,Stille偶联和Suzuki-Miyaura偶联反应。

甲酸分解中的催化剂

该化合物可用于制备用于甲酸分解的Pd/Al2O3催化剂 . 这在燃料电池应用中特别有用,其中甲酸用作储氢材料。

三氯生脱卤反应中的催化剂

四氨合钯(II)硝酸盐可用于制备用于水中三氯生脱卤反应的Pd/CNT催化剂 . 这在环境化学中意义重大,因为三氯生由于在个人护理产品中的广泛使用而成为水体中的常见污染物。

庚酸脱羰反应中的催化剂

该化合物可用于制备用于将庚酸脱羰为1-己烯的Pd/C催化剂 . 这种反应在烯烃的生产中很重要,烯烃是生产各种化学品的关键中间体。

非均相铂催化剂的前体

四氨合钯(II)硝酸盐被用作用于异构化非官能化烷烃的非均相铂催化剂的前体 . 这是石油工业中生产高辛烷值汽油的关键过程。

原位生成过氧化氢

该化合物被用于制备用于原位生成H2O2并随后将丙烯氧化为环氧丙烷的Pd/TS-1催化剂 . 这是绿色化学的一项重大进步,因为它消除了对过氧化氢的单独生产和储存的需求,而过氧化氢可能是危险的。

安全和危害

Tetraamminepalladium(2+) dinitrate is classified as an oxidizing liquid (Category 2), and it may intensify fire . It can cause skin irritation (Category 2) and serious eye irritation (Category 2) . It is also explosive when dry . Therefore, it is recommended to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

作用机制

Target of Action

Tetraamminepalladium(2+) dinitrate, also known as Tetraamminedinitratopalladium, primarily targets unfunctionalized alkanes . It is used as a precursor to heterogeneous platinum catalysts for isomerizing these alkanes .

Mode of Action

The compound interacts with its targets through a series of catalytic reactions . It is used to prepare a Pd/TS-1 catalyst for the in situ generation of H2O2 and subsequent oxidation of propylene to propylene oxide .

Biochemical Pathways

The primary biochemical pathway affected by Tetraamminepalladium(2+) dinitrate is the oxidation of propylene to propylene oxide . This process involves the in situ generation of H2O2 and the subsequent oxidation of propylene .

Result of Action

The result of the action of Tetraamminepalladium(2+) dinitrate is the conversion of propylene to propylene oxide . This is achieved through the generation of H2O2 and the subsequent oxidation process .

Action Environment

The action of Tetraamminepalladium(2+) dinitrate is influenced by environmental factors. The compound is only brought on the market in solution (usually with 6-7% Pd content) because of the explosive properties of the solid form . The solvent can, however, be separated without affecting the chemical stability of the substance . This suggests that the compound’s action, efficacy, and stability can be influenced by the solvent and concentration in which it is used.

生化分析

Cellular Effects

Palladium compounds are known to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is known to be used in the preparation of a Pd/TS-1 catalyst for the in situ generation of H2O2 and subsequent oxidation of propylene to propylene oxide , suggesting it may have a role in these reactions.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

Palladium compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that palladium compounds can interact with various transporters and binding proteins .

Subcellular Localization

Palladium compounds are known to localize in various subcellular compartments .

属性

IUPAC Name |

azane;palladium(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.4H3N.Pd/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDMMNCAAAYGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N6O6Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15974-14-8 (Parent) | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90893423 | |

| Record name | Palladium(II) nitrate tetraamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetraamminepalladium(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13601-08-6 | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium(II) nitrate tetraamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraamminepalladium(2+) dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Can exposure to Tetraamminepalladium(II) nitrate cause allergic reactions?

A: Yes, occupational exposure to Tetraamminepalladium(II) nitrate can lead to allergic reactions. A case study reported a laboratory technician developing contact urticaria and rhinitis due to immediate allergy to palladium salts, including Tetraamminepalladium(II) nitrate. [] Symptoms included itchy facial erythema, urticarial wheals, rhinitis, sneezing, and eye itching upon exposure to the compound. []

Q2: What are the applications of Tetraamminepalladium(II) nitrate in material science?

A: Tetraamminepalladium(II) nitrate is used as a precursor for depositing palladium onto various materials. One example is its application in the production of Pd/Z (Palladium deposited on zeolite), a material used in the Purge Stripper System for tritium facilities. [] The compound, in conjunction with Type 4A zeolite, facilitates the deposition process. []

Q3: How does the choice of palladium precursor influence catalytic activity in toluene oxidation?

A: The choice of palladium precursor significantly affects the catalytic activity in toluene oxidation. A study comparing Tetraamminepalladium(II) nitrate and palladium chloride as precursors for Pd/Al2O3 catalysts found that the former resulted in superior performance. [] This difference is attributed to the smaller particle size, enhanced dispersion, and higher specific surface area achieved with Tetraamminepalladium(II) nitrate, leading to higher catalytic activity in toluene oxidation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)